2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride
Overview
Description
“2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride” is a chemical compound with the molecular formula C10H15N3OS . It exists in both racemic and absolute stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazolone ring, which is a system containing a benzene ring fused to a thiazolone ring . The compound also contains amino and propylamino substituents .Physical And Chemical Properties Analysis
The molecular weight of “2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride” is 225.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Microwave-Assisted Synthesis of Oxazolines and Thiazolines Katritzky et al. (2004) demonstrated that microwave reactions involving 2-aminoethanethiol hydrochloride with N-acylbenzotriazoles resulted in the production of 2-substituted thiazolines. This method, characterized by mild conditions and short reaction times, highlights the potential application of such compounds in synthesizing oxazolines and thiazolines, indicating the significance of the chemical structure in organic synthesis Katritzky et al., 2004.
Development of Dopamine Agonists Van Vliet et al. (2000) explored the medicinal chemistry applications of the 2-aminothiazole moiety, especially in developing dopamine agonists with good oral availability. The research combined this moiety with 2-aminoindans and 3-aminobenzopyrans, which are known templates for dopamine agonists, indicating the relevance of the chemical structure in medicinal chemistry and drug development Van Vliet et al., 2000.
Antimicrobial and Enzyme Inhibition Studies Demirci et al. (2014) conducted research on 6-substituted amino-penicillanic acid esters, some containing a 1,3-thiazole nucleus. The study assessed the biological activities of these compounds, discovering that they possess antimicrobial activity and inhibit enzymes like urease, β-lactamase, and lipase. This study underscores the potential use of such chemical structures in developing new antimicrobial agents Demirci et al., 2014.
Corrosion Inhibition Studies Kaya et al. (2016) researched the inhibition performance of certain thiazole derivatives against the corrosion of iron, using quantum chemical parameters and molecular dynamics simulations. This study indicates the potential application of these compounds in industrial settings, specifically for protecting metals from corrosion Kaya et al., 2016.
properties
IUPAC Name |
2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;/h6,12H,2-5H2,1H3,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPNGIZQVWNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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